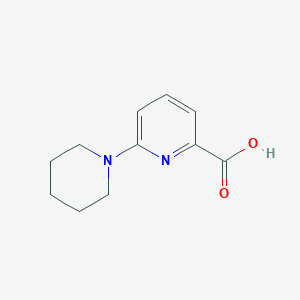

6-(Piperidin-1-yl)picolinic acid

Overview

Description

6-(Piperidin-1-yl)picolinic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrolytic Coloring in Industrial Processes

6-(Piperidin-1-yl)picolinic acid and related compounds, such as piperidine-4-carboxylic acid, have been used in the electrolytic coloring of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation during this process, making them valuable in industrial applications related to surface finishing of metals (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Environmental Studies and Surface Acidity Probing

In environmental science, derivatives of piperidine, such as 4-picoline and piperidine itself, have been used to study the adsorption process on surfaces like SiO2. This research is crucial for understanding the migration and fate of organic pollutants in the environment. These studies utilize vibrational sum frequency generation spectroscopy to quantify the surface acidity of mineral oxides (Liu, Ma, & Allen, 2005).

Coordination Chemistry

Picolinic acid-based ligands, including those derived from piperidines, are significant in coordination chemistry. They have been synthesized for coordination with various metal ions like CuII, NiII, ZnII, CoII, and GaIII. These compounds are preorganized for octahedral coordination geometries, making them useful in studies involving solid-state structures, solution spectroscopy, and electrochemistry (Comba et al., 2016).

Transdermal Permeation Enhancers

Alkyl esters and alkylamides of hexanoic acid, substituted with tertiary amino groups including 6-(piperidin-1-yl), have been explored as transdermal permeation enhancers. These compounds are tested for their efficacy in enhancing the permeation of drugs through the skin, making them relevant in pharmaceutical applications (Farsa, Doležal, & Hrabálek, 2010).

Synthesis and Structural Exploration

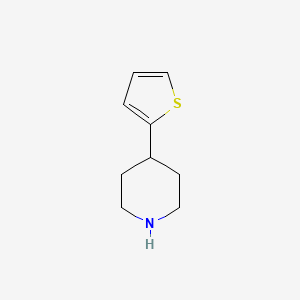

Piperidine derivatives have been synthesized and structurally explored for various applications, including their potential in nonlinear optics. Studies include the synthesis of compounds like 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate and their characterization using techniques like FT-IR, NMR, and single-crystal XRD. These studies provide insights into the properties of molecular systems (Doss et al., 2017).

Hydrogen-Bonding Studies

The structures of salts of isonipecotamide (piperidine-4-carboxamide) with heteroaromatic carboxylic acids have been investigated to understand their hydrogen-bonding patterns. These studies contribute to our knowledge of chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions (Smith & Wermuth, 2012).

Biodegradation and Environmental Remediation

Research on the microbial degradation of picolinic acid derivatives highlights the potential use of specific bacteria like Rhodococcus sp.

for bioremediation of environments polluted with such compounds. This is significant for addressing environmental pollution and understanding microbial metabolism (Zhang et al., 2019).

Electrochemical Synthesis

Studies on the electrochemical synthesis of compounds like 2-piperidinecarboxylic acid from picolinic acid have been conducted. These investigations are relevant in the field of electrochemistry and have implications for synthetic chemistry (Ivanova, Makasheva, Kirilyus, & Soboleva, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of piperidine and picolinic acid, such as 1-benzyl-4-picolinoyl-piperazine, have been synthesized for metabolism studies. This is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Zólyomi & Budai, 1981).

Catalytic Water Oxidation

Ruthenium complexes containing picolinic acid derivatives have been synthesized and characterized for their catalytic activities in water oxidation. This research is significant for renewable energy applications, particularly in developing efficient and sustainable catalysts (Lu et al., 2016).

Exploring Molecular Structures

The synthesis and structural exploration of piperidine derivatives are vital in understanding intermolecular interactions. Studies like those on the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone provide valuable insights into molecular stability and interactions (Prasad et al., 2018).

Enantioselective Synthesis

Inorganic chemistry, the enantioselective synthesis of N-heterocycles like pyrrolidine, piperidine, and azepane with α-alkenyl substitution is significant. These syntheses involve catalytic processes that are crucial for natural product synthesis and pharmaceutical applications (Seki, Tanaka, & Kitamura, 2012).

Mechanism of Action

Target of Action

The primary target of 6-(Piperidin-1-yl)picolinic acid, also known as 6-Piperidinopyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging .

Mode of Action

The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .

Biochemical Pathways

It is known that the compound’s interaction with zfps disrupts the normal functioning of these proteins, which play crucial roles in various cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of ZFP function, leading to the inhibition of viral replication and packaging . This results in its antiviral activity, as demonstrated in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

6-(Piperidin-1-yl)picolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to zinc finger proteins, altering their structure and disrupting zinc binding, which in turn inhibits their function . Zinc finger proteins are involved in various cellular processes, including viral replication and packaging, as well as maintaining normal cell homeostasis . Additionally, this compound has been used as a reactant in the synthesis of aromatic copolyamides, which serve as fluorescent chemosensors for detecting metal ions such as chromium, iron, and copper .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to exhibit broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus, into host cells . This inhibition is achieved by targeting viral-cellular membrane fusion and interfering with cellular endocytosis . Furthermore, this compound has been shown to affect gene expression by binding to zinc finger proteins, thereby disrupting their normal function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to zinc finger proteins, altering their structure and inhibiting their ability to bind zinc . This disruption of zinc binding leads to the inhibition of the proteins’ functions, which are crucial for viral replication and normal cellular processes . Additionally, this compound has been shown to inhibit viral entry by compromising viral membrane integrity and interfering with membrane fusion events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy in inhibiting viral entry and disrupting zinc finger protein function . Long-term studies have indicated that this compound continues to exhibit antiviral activity and disrupt cellular processes over extended periods, both in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits viral entry and disrupts zinc finger protein function without causing significant adverse effects . At higher dosages, toxic effects have been observed, including disruptions in normal cellular processes and potential toxicity to the host organism . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is a catabolite of the amino acid tryptophan, produced through the kynurenine pathway . It has been implicated in neuroprotective, immunological, and anti-proliferative effects . Additionally, this compound assists in the absorption of zinc ions and other divalent or trivalent ions through the small intestine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is known to bind to zinc finger proteins, which play a role in its localization and accumulation within cells . The distribution of this compound is influenced by its ability to interact with cellular membranes and transporters, facilitating its movement across cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize within specific cellular compartments, including the nucleus and cytoplasm . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles and compartments within the cell . The activity of this compound is influenced by its subcellular localization, as it interacts with biomolecules within these compartments to exert its effects.

Properties

IUPAC Name |

6-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594449 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-50-4 | |

| Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)